Levetiracetam acid

Übersicht

Beschreibung

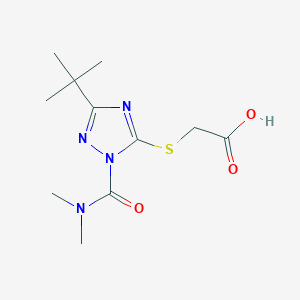

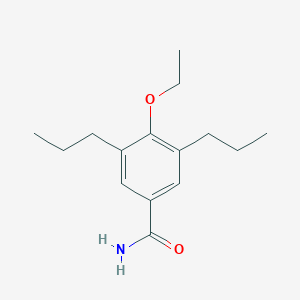

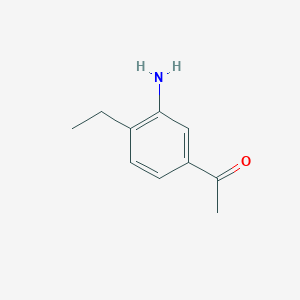

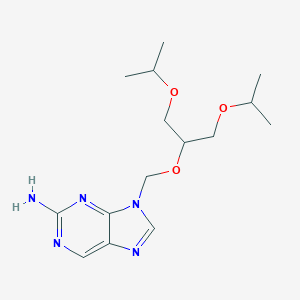

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.2 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyrrolidinone ring structure, which contributes to its unique chemical properties.

Wirkmechanismus

Levetiracetam acid, also known as 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- or (2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid, is a novel anticonvulsant agent used to manage various types of seizures stemming from epileptic disorders . This article will delve into the mechanism of action of this compound, discussing its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

The primary target of this compound is the synaptic vesicle protein 2A (SV2A) . SV2A is a protein found in the membranes of synaptic vesicles, which are small sacs within nerve cells that store neurotransmitters. This protein plays a crucial role in the regulation of neurotransmitter release, which is essential for the proper functioning of the nervous system .

Mode of Action

This compound interacts with SV2A, leading to a change in the function of this protein . This interaction is believed to decrease the release of synaptic vesicles, thereby reducing the transmission of nerve signals . Moreover, this compound has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Biochemical Pathways

The interaction of this compound with SV2A affects the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another . By decreasing the release of synaptic vesicles, this compound can reduce the overactivity in the brain that leads to seizures .

Pharmacokinetics

This compound possesses a wide therapeutic index and little-to-no potential to produce, or be subject to, pharmacokinetic interactions . These characteristics make it a desirable choice over other antiepileptic drugs, which are notorious for having generally narrow therapeutic indexes and a propensity for involvement in drug interactions .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of seizure activity and the potential for antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties . These effects make this compound a possible multitarget drug with clinical applications beyond epilepsy .

Biochemische Analyse

Biochemical Properties

Levetiracetam acid interacts with several enzymes, proteins, and other biomolecules. Its primary mechanism of action involves an interaction with the synaptic vesicle protein 2A (SV2A) . Additionally, it has other molecular targets that involve calcium homeostasis, the GABAergic system, and AMPA receptors among others .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating calcium homeostasis, the GABAergic system, and AMPA receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its primary mechanism of action is through an interaction with the synaptic vesicle protein 2A (SV2A) . This interaction could explain the antiepileptogenic, anti-inflammatory, neuroprotective, and antioxidant properties of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound has antioxidant properties and can alter the oxidant–antioxidant status in the hippocampus of rats with temporal lobe epilepsy (TLE) .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound has broad-spectrum effects on seizures in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It is minimally metabolized within the body, with the major metabolic pathway being the enzymatic hydrolysis of its acetamide group, which produces an inactive carboxylic acid metabolite . This metabolism is independent of hepatic CYP enzymes and is proposed to be driven primarily by type B esterases in the blood and other tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral ingestion, this compound is rapidly absorbed with a bioavailability of ≥95% . Its volume of distribution is close to the volume of total body water .

Subcellular Localization

Current studies focus on the prediction of subcellular localization of proteins from their amino acid sequences

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- typically involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts. This method provides a convenient route to produce substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- are not extensively documented.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidinone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives .

Wissenschaftliche Forschungsanwendungen

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- has a wide range of scientific research applications:

Vergleich Mit ähnlichen Verbindungen

2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- can be compared with other similar compounds, such as:

Levetiracetam: A well-known anticonvulsant with a similar pyrrolidinone structure.

Piracetam: Another pyrrolidinone derivative used for cognitive enhancement.

The uniqueness of 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- lies in its specific chemical structure and the resulting biological activities, which may differ from those of other pyrrolidinone derivatives.

Eigenschaften

IUPAC Name |

(2R)-2-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODGAONBTQRGGG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146081 | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103833-72-3 | |

| Record name | Levetiracetam acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103833723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Oxopyrrolidin-1-yl)butanoic acid, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-OXOPYRROLIDIN-1-YL)BUTANOIC ACID, (2R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GFJ8QXZ6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Levetiracetam acid in the context of Levetiracetam drug substance?

A1: this compound is identified as a potential degradation product of Levetiracetam in the research paper []. This means that under certain stress conditions, like exposure to heat, light, or acidic/basic environments, Levetiracetam can degrade into this compound.

Q2: How does the research paper address the presence of this compound in Levetiracetam drug substance?

A2: The study focuses on developing and validating a stability-indicating RP-UPLC method []. This method is specifically designed to separate and quantify Levetiracetam from its related substances, including degradation products like this compound. The successful separation ensures accurate determination of Levetiracetam purity and helps in assessing the stability of the drug substance under various conditions.

Q3: What are the analytical method validation parameters reported for this compound in the research?

A3: The research paper reports the limit of detection (LOD) and limit of quantification (LOQ) for this compound as 0.002% and 0.005% respectively []. These values demonstrate the sensitivity of the developed RP-UPLC method in detecting and quantifying even trace amounts of this compound present in the Levetiracetam drug substance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dimethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B34115.png)

![4-hydroxy-N-[2-[[2-hydroxy-3-[4-[2-(2-methylpropoxy)ethoxy]phenoxy]propyl]amino]ethyl]piperidine-1-carboxamide](/img/structure/B34130.png)